AMP-945 (Narmafotinib): A Focal Adhesion Kinase Inhibitor Reprogramming the Tumor Microenvironment in Pancreatic Cancer
AMP-945 (Narmafotinib): A Focal Adhesion Kinase Inhibitor Reprogramming the Tumor Microenvironment in Pancreatic Cancer
An In-depth Technical Guide on the Mechanism of Action
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its profound resistance to conventional therapies. A key contributor to this resistance is the dense, fibrotic stroma that encases the tumor, creating a physical barrier to drug delivery and an immunosuppressive microenvironment. AMP-945 (narmafotinib) is a potent and selective, orally bioavailable small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a central regulator of the tumor-stroma interaction. This technical guide delineates the mechanism of action of AMP-945 in pancreatic cancer, summarizing the preclinical evidence for its ability to "prime" the tumor microenvironment for enhanced chemosensitivity and presenting the latest clinical trial data. The information herein is intended for researchers, scientists, and drug development professionals.
Introduction: The Challenge of the Pancreatic Cancer Stroma and the Role of FAK
Pancreatic ductal adenocarcinoma is characterized by a desmoplastic reaction, a dense fibrous shell surrounding the tumor composed of extracellular matrix (ECM) proteins, cancer-associated fibroblasts (CAFs), and immune cells.[1][2] This fibrotic stroma is not a passive bystander but actively contributes to tumor progression, metastasis, and chemoresistance.[1][2]
Focal Adhesion Kinase (FAK) is a key mediator in the bidirectional signaling between cancer cells and the stromal environment.[3] Overexpressed and hyperactivated in pancreatic cancer, FAK integrates signals from integrins (which bind to the ECM) and receptor tyrosine kinases.[3][4] This activation triggers downstream signaling cascades that promote cell survival, proliferation, migration, and the fibrotic and immunosuppressive tumor microenvironment.[4][5] FAK's role in promoting fibrosis and chemoresistance makes it a compelling therapeutic target in pancreatic cancer.[3]
AMP-945 (Narmafotinib): A Potent and Selective FAK Inhibitor
AMP-945, also known as narmafotinib, is a highly potent and selective inhibitor of FAK.[6][7] It has an IC50 of 7 nM for the inhibition of autophosphorylation of FAK at tyrosine 397 (Y397) in MDA-MB-231 breast cancer cells and a KD of 0.21 nM.[6] By inhibiting FAK, AMP-945 disrupts the signaling nexus that drives the aggressive phenotype of pancreatic cancer.
Mechanism of Action: "Priming" the Tumor Microenvironment
The primary mechanism of action of AMP-945 in pancreatic cancer is the modulation of the tumor microenvironment to overcome therapeutic resistance.[1][2] This is achieved through a "priming" effect, where short-term FAK inhibition remodels the stroma, making cancer cells more susceptible to chemotherapy.[1][2]
Reduction of Stromal Stiffness and Fibrosis
Preclinical studies led by Professor Paul Timpson at the Garvan Institute of Medical Research have demonstrated that AMP-945 effectively reduces the stiffness and density of the fibrous tissue surrounding pancreatic tumors.[1][2] By inhibiting FAK in both cancer cells and CAFs, AMP-945 disrupts the reciprocal signaling that drives collagen deposition and cross-linking, leading to a "softer" tumor microenvironment.[1][8] This stromal softening is hypothesized to improve the penetration of chemotherapeutic agents into the tumor.[2]
Enhanced Chemosensitivity
In preclinical models, the "priming" of the tumor with AMP-945 prior to the administration of standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) resulted in a significant increase in cancer cell death and a decrease in cancer cell proliferation.[8] Specifically, combination treatment led to increased levels of cleaved Caspase-3, a marker of apoptosis, and decreased levels of Ki67, a marker of proliferation.[8]
FAK Signaling Pathway Inhibition
AMP-945 exerts its effects by inhibiting the kinase activity of FAK. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Y397. This creates a binding site for Src family kinases, leading to further phosphorylation and the activation of downstream signaling pathways, including the PI3K/AKT and RAS/ERK pathways, which are critical for cell survival, proliferation, and migration. By blocking the initial autophosphorylation step, AMP-945 effectively shuts down this entire signaling cascade.
Preclinical Evidence
Preclinical studies have provided a strong rationale for the clinical development of AMP-945 in pancreatic cancer.
In Vivo Efficacy
In mouse models of pancreatic cancer, the combination of AMP-945 with FOLFIRINOX chemotherapy resulted in improved overall survival compared to FOLFIRINOX alone.[9][10] Similarly, promising activity was observed when AMP-945 was combined with gemcitabine (B846) and nab-paclitaxel.[9] The "priming" strategy, where AMP-945 was administered prior to chemotherapy, was shown to be particularly effective.[10]
Biomarker Modulation
Work conducted at the Garvan Institute of Medical Research demonstrated that AMP-945 impacts key markers of disease in a mouse model of pancreatic cancer, including a reduction in the level of fibrosis and collagen maturity in the tumor environment.[8]
Table 1: Preclinical Data Summary for AMP-945
| Parameter | Finding | Reference |
| In Vivo Efficacy | ||
| AMP-945 + FOLFIRINOX | Improved overall survival vs. FOLFIRINOX alone in a mouse model. | [9][10] |
| AMP-945 + Gemcitabine/Nab-paclitaxel | Promising anti-tumor activity in pancreatic cancer models. | [9] |
| Biomarker Modulation (in combination with Gemcitabine/Abraxane®) | ||
| Cleaved Caspase-3 | Significant increase, indicating increased cancer cell death. | [8] |
| Ki67 | Significant decrease, indicating decreased cancer cell proliferation. | [8] |
| Fibrosis and Collagen Maturity | Reduction in the tumor environment of a mouse model. | [8] |
Clinical Development: The ACCENT Trial
The promising preclinical data led to the initiation of the ACCENT (AMP945 in Combination with Nab-paclitaxel and Gemcitabine for Treatment of Pancreatic Cancer) clinical trial.
Trial Design
The ACCENT trial (NCT05355298) is a Phase 1b/2a, open-label, single-arm study evaluating the safety, tolerability, and efficacy of AMP-945 in combination with gemcitabine and nab-paclitaxel as a first-line therapy for patients with advanced pancreatic cancer.[4][5] The Phase 1b portion employed a 3+3 dose-escalation design to determine the recommended Phase 2 dose (RP2D).[5] The Phase 2a portion utilizes a Simon's two-stage design to assess the efficacy of the combination.[5]
Clinical Efficacy
Interim results from the ACCENT trial have been encouraging. As of August 2025, the combination of narmafotinib with chemotherapy demonstrated a median Progression-Free Survival (PFS) of 7.6 months, which compares favorably to the 5.5 months seen with chemotherapy alone in the benchmark MPACT study.[11] The Objective Response Rate (ORR) was 31% versus 23% in the MPACT study, and the Disease Control Rate (DCR) was 73% compared to a 50% benchmark for chemotherapy alone.[11] Remarkably, two patients in the trial have achieved a pathological complete response (pCR), a rare outcome in metastatic pancreatic cancer.[3]
Table 2: Interim Clinical Trial Data for AMP-945 (ACCENT Trial)
| Parameter | AMP-945 + Chemo (ACCENT Trial) | Chemotherapy Alone (MPACT Study Benchmark) | Reference |
| Median Progression-Free Survival (PFS) | 7.6 months | 5.5 months | [11] |
| Objective Response Rate (ORR) | 31% | 23% | [11] |
| Disease Control Rate (DCR) | 73% | ~50% | [11] |
| Mean Days on Trial | 202 days | 117 days | [11] |
| Pathological Complete Response (pCR) | 2 patients | Rare | [3] |
Experimental Protocols
Preclinical In Vivo Studies (General Methodology)
-
Animal Models: Studies were conducted using mouse models of pancreatic cancer, likely including patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs) to recapitulate the human disease.[8][9]
-
Drug Administration: AMP-945 was administered orally.[9] Chemotherapy agents (FOLFIRINOX or gemcitabine/nab-paclitaxel) were administered systemically according to established protocols.[9][10]
-
Efficacy Assessment: Tumor growth was monitored by caliper measurements or imaging. Overall survival was a key endpoint.[9][10]
-
Biomarker Analysis: Tumors were harvested at the end of the study for histological and molecular analysis. Immunohistochemistry was used to assess markers of proliferation (Ki67) and apoptosis (cleaved Caspase-3).[8] Fibrosis was evaluated by staining for collagen and assessing its maturity.[8]
ACCENT Clinical Trial Protocol (Outline)
-
Patient Population: First-line patients with unresectable or metastatic pancreatic adenocarcinoma.[5]
-
Treatment Regimen: Patients receive AMP-945 orally once daily, followed by standard doses of gemcitabine and nab-paclitaxel.[5]
-
Pharmacokinetic Sampling: Blood samples for AMP-945 concentration measurement were collected at multiple time points during the initial cycle.[5]
-
Safety and Tolerability Assessment: Adverse events were monitored and graded according to standard criteria.[5]
-
Efficacy Evaluation: Tumor responses were assessed by imaging every 2 months according to RECIST v1.1.[5]
Conclusion
AMP-945 (narmafotinib) represents a promising therapeutic strategy for pancreatic cancer by targeting a key driver of the tumor's defense mechanisms, the FAK-mediated fibrotic stroma. Its mechanism of action, centered on "priming" the tumor microenvironment to enhance the efficacy of chemotherapy, is supported by a strong preclinical rationale and encouraging early clinical data. The ongoing ACCENT trial will further delineate the clinical benefit of this novel approach. For researchers and drug developers, the targeting of FAK and the broader tumor microenvironment offers a new paradigm for the treatment of this challenging disease.
References
- 1. Targeting Focal Adhesion Kinase Renders Pancreatic Cancers Responsive to Checkpoint Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Narmafotinib by Amplia Therapeutics for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Inhibition of FAK promotes pancreatic cancer immunotherapy by mediating CXCL10 secretion to enhance CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Intravital imaging technology guides FAK-mediated priming in pancreatic cancer precision medicine according to Merlin status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase priming in pancreatic cancer, altering biomechanics to improve chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FAK and paxillin, two potential targets in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 11. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
